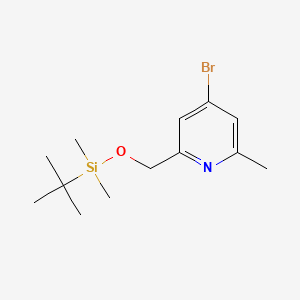
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the 4-position, a tert-butyldimethylsilyloxy group at the 2-position, and a methyl group at the 6-position of the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-hydroxymethyl-6-methylpyridine and tert-butyldimethylsilyl chloride.
Protection of Hydroxyl Group: The hydroxyl group of 4-bromo-2-hydroxymethyl-6-methylpyridine is protected by reacting it with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole or triethylamine, to form the tert-butyldimethylsilyloxy derivative.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Deprotection: The tert-butyldimethylsilyloxy group can be removed under acidic or basic conditions to regenerate the hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and organometallic reagents. Conditions may involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions.
Deprotection: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., tetrabutylammonium fluoride) can be used for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while deprotection reactions can regenerate the hydroxyl group.
Applications De Recherche Scientifique
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in the study of biological processes and pathways, particularly those involving pyridine derivatives.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to exert its effects. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and solubility, while the bromine atom can participate in halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine: Similar in structure but lacks the methyl group at the 6-position.
4-Bromo-2-tert-butylaniline: Contains a tert-butyl group instead of the tert-butyldimethylsilyloxy group.
Uniqueness
4-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-methylpyridine is unique due to the presence of both the tert-butyldimethylsilyloxy group and the methyl group on the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and scientific research.
Propriétés
Formule moléculaire |
C13H22BrNOSi |
|---|---|
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
(4-bromo-6-methylpyridin-2-yl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H22BrNOSi/c1-10-7-11(14)8-12(15-10)9-16-17(5,6)13(2,3)4/h7-8H,9H2,1-6H3 |
Clé InChI |
OVVCFPXMSCHKKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)CO[Si](C)(C)C(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[(3-Iodo-4-methoxyphenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13924443.png)


![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)





![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)




